molecular formula C10H10INO2 B8278364 N-cyclopropyl-2-hydroxy-5-iodo-benzamide

N-cyclopropyl-2-hydroxy-5-iodo-benzamide

Cat. No.: B8278364
M. Wt: 303.10 g/mol
InChI Key: YXJBUJHSPLNHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-hydroxy-5-iodo-benzamide is a benzamide derivative featuring a cyclopropylamine substituent at the N-position, a hydroxyl group at the ortho position (C2), and an iodine atom at the para position (C5) of the benzene ring.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-cyclopropyl-2-hydroxy-5-iodobenzamide

InChI

InChI=1S/C10H10INO2/c11-6-1-4-9(13)8(5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)

InChI Key

YXJBUJHSPLNHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of N-cyclopropyl Benzamide Derivatives

The following table compares N-cyclopropyl-2-hydroxy-5-iodo-benzamide with structurally related benzamides, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
This compound -OH (C2), -I (C5) C₁₀H₁₀INO₂ Not provided Potential catalytic or pharmacological activity due to halogen and polar groups
5-Chloro-N-cyclopropyl-2-nitrobenzamide -NO₂ (C2), -Cl (C5) C₁₀H₉ClN₂O₃ 1042623-41-5 Nitro group enhances electrophilicity; used in intermediates for agrochemicals/pharmaceuticals
5-Amino-N-cyclopropyl-2-methylbenzamide -CH₃ (C2), -NH₂ (C5) C₁₁H₁₄N₂O CID 61290573 Amino group improves solubility; methyl substituent modifies steric bulk
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide -F (C2), -Br (C5), -CH₃ (C3) C₁₂H₁₂BrFNO 1512044-54-0 Bromo and fluoro groups increase lipophilicity; studied in medicinal chemistry
N-(cyclopropylmethyl)-2-hydroxybenzamide -OH (C2), cyclopropylmethyl (N) C₁₁H₁₃NO₂ 82236-58-6 Extended N-substituent reduces ring planarity, altering binding interactions

Research Findings and Data

Physicochemical Properties

Property This compound 5-Chloro-N-cyclopropyl-2-nitrobenzamide 5-Amino-N-cyclopropyl-2-methylbenzamide
Molecular Weight (g/mol) 307.10 252.65 190.24
LogP (Predicted) ~2.8 ~1.9 ~1.2
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 2 (NH₂, NH)
Melting Point Not reported 160–162°C Not reported

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